g-glutamyl-S-nitrosocysteinylglycine
Description
Overview of S-Nitrosothiols in Biological Systems
S-Nitrosothiols (SNOs), also known as thionitrites, are organic compounds characterized by a nitroso group attached to the sulfur atom of a thiol (R-S-N=O). wikipedia.org In biochemistry, these molecules have garnered significant attention as they are key players in NO-based signaling. wikipedia.org SNOs function as donors of nitric oxide (NO) and the nitrosonium ion (NO+), mediating a wide range of biological effects. wikipedia.org
The formation of SNOs is a primary mechanism for a reversible post-translational modification of proteins known as S-nitrosylation. wikipedia.orgresearchgate.net This modification of specific cysteine residues can alter a protein's function, activity, subcellular localization, and interactions, analogous to other regulatory modifications like phosphorylation. wikipedia.orgnih.gov All major classes of proteins can undergo S-nitrosylation, which is regulated by enzymes that add (nitrosylases) and remove (denitrosylases) the SNO group. wikipedia.org
S-nitrosothiols are broadly categorized into low-molecular-weight (LMW) SNOs, such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine, and high-molecular-weight (HMM) SNOs, which are S-nitrosylated proteins. frontiersin.orgresearchgate.net These molecules act as stable carriers and transmitters of NO bioactivity, protecting the highly reactive NO from rapid oxidation while allowing for its targeted delivery and function throughout the body. wikipedia.orgh1.co For example, red blood cells carry a reservoir of S-nitrosohemoglobin and release SNOs to induce vasodilation under low-oxygen conditions. wikipedia.org
| Function | Description | Examples |
|---|---|---|
| NO Storage and Transport | Serve as stable carriers for the reactive nitric oxide (NO) molecule, allowing for its transport throughout biological systems. wikipedia.orgnih.gov | S-nitrosohemoglobin in red blood cells. wikipedia.org |
| Signal Transduction | Mediate NO signaling through the S-nitrosylation of target proteins. wikipedia.org | Regulation of enzyme activity, ion channels, and transcription factors. |
| Post-Translational Modification | Act as the primary mediators of S-nitrosylation, a reversible modification of cysteine thiols that regulates protein function. wikipedia.orgresearchgate.net | Inactivation of procaspase-3, inhibition of glyceraldehyde-3-phosphate dehydrogenase. researchgate.net |
| Vasodilation | Contribute to the relaxation of blood vessels by releasing NO. wikipedia.org | Release of SNOs from red blood cells in hypoxic conditions. wikipedia.org |
Significance of Glutathione (B108866) Metabolism in Cellular Homeostasis
Glutathione (GSH) is a tripeptide molecule composed of three amino acids: L-γ-glutamate, L-cysteine, and glycine (B1666218). plminstitute.orgnumberanalytics.com It is the most abundant non-enzymatic antioxidant in virtually all living cells and is fundamental to maintaining cellular integrity and physiological balance. plminstitute.org The metabolism of glutathione, known as the γ-glutamyl cycle, involves its synthesis, consumption, and degradation, all of which are critical for cellular homeostasis. nih.gov
GSH is synthesized intracellularly in a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). numberanalytics.comnih.gov The reactive thiol (-SH) group on its cysteine residue is central to its function. plminstitute.orgnih.gov
Key functions of glutathione in maintaining cellular homeostasis include:
Antioxidant Defense : GSH directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also serves as an essential cofactor for antioxidant enzymes like glutathione peroxidase (GPx), which reduces harmful peroxides. plminstitute.orgnih.gov
Redox State Regulation : The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cellular redox environment. mdpi.com A high GSH/GSSG ratio is crucial for protecting cells from oxidative stress. mdpi.com
Detoxification : Glutathione S-transferases (GSTs) use GSH to conjugate with and detoxify a wide range of endogenous and exogenous electrophilic compounds, including toxins and carcinogens. plminstitute.org
Modulation of Cellular Processes : GSH influences key cellular functions such as cell proliferation, apoptosis (programmed cell death), and immune responses. plminstitute.org
Disruptions in glutathione homeostasis are linked to a multitude of pathological conditions, underscoring its vital role in protecting cells from damage and regulating essential metabolic processes. plminstitute.org
Position of γ-Glutamyl-S-nitrosocysteinylglycine within the S-Nitrosothiolome
The S-nitrosothiolome refers to the complete set of S-nitrosothiols within a cell or organism. Within this complex network, γ-glutamyl-S-nitrosocysteinylglycine (GSNO) holds a prominent position as the most abundant low-molecular-weight S-nitrosothiol. frontiersin.org Its central role stems from its formation from glutathione (GSH), the most abundant cellular thiol, which reacts with nitrogen oxides. nih.govnih.gov
GSNO is considered a major intracellular reservoir and mobile carrier of NO bioactivity. frontiersin.orgmdpi.com It serves as a central intermediate in the broader landscape of S-nitrosation chemistry. nih.gov GSNO can transfer its nitroso group to other molecules, particularly the thiol groups of specific cysteine residues in proteins, in a process called transnitrosation. frontiersin.orgmdpi.com This reaction forms high-molecular-weight SNOs (S-nitrosylated proteins), thereby transducing NO-based signals and regulating protein function. h1.co
Furthermore, GSNO can be metabolized by γ-glutamyl transpeptidase (GGT), which hydrolyzes the γ-glutamyl bond to produce S-nitroso-cysteinylglycine (CysGlyNO), another LMW-SNO. researchgate.netresearchgate.net This places GSNO at a metabolic crossroads, influencing the generation and turnover of other S-nitrosothiols within the cell.
| Characteristic | Description | Significance |
|---|---|---|
| Precursor | Glutathione (GSH), the most abundant cellular thiol. nih.gov | High potential for formation and abundance in the cell. |
| Classification | Major low-molecular-weight (LMW) S-nitrosothiol. frontiersin.org | Acts as a mobile and diffusible NO carrier. |
| Function | Intracellular reservoir and transporter of NO bioactivity. frontiersin.orgmdpi.com | Stabilizes NO for targeted signaling and extends its biological effects. |
| Mechanism | Participates in transnitrosation reactions to S-nitrosylate proteins. mdpi.com | Central intermediate for modifying protein function via NO signaling. |
| Regulation | Catabolized by S-nitrosoglutathione reductase (GSNOR). wikipedia.orgmdpi.com | Cellular levels are tightly controlled to modulate the extent of S-nitrosylation. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N4O7S |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20) |
InChI Key |
HYHSBSXUHZOYLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Biochemical Pathways of γ Glutamyl S Nitrosocysteinylglycine Formation
Precursor Compounds: S-Nitrosoglutathione as a Primary Source
The principal precursor for the biological synthesis of S-nitrosocysteinylglycine is S-nitrosoglutathione (GSNO). nih.govnih.gov GSNO is an endogenous S-nitrosothiol, a derivative of the abundant cellular antioxidant glutathione (B108866). nih.govwikipedia.org It is recognized as a significant biological carrier and donor of nitric oxide (NO), playing a role in NO signaling. wikipedia.orgnih.govresearchgate.net The structure of GSNO consists of a γ-glutamyl moiety, a cysteinyl residue with a nitroso group attached to the sulfur atom, and a glycine (B1666218) residue. wikipedia.org The enzymatic modification of this precursor is the key step in the formation of S-nitrosocysteinylglycine. nih.govnih.gov
Enzymatic Catalysis of S-Nitrosocysteinylglycine Synthesis
The synthesis of S-nitrosocysteinylglycine from its precursor, GSNO, is not a spontaneous event but is catalyzed by a specific enzyme. This enzymatic action is crucial for the metabolism of GSNO in certain biological contexts. nih.govnih.gov
The enzyme responsible for this transformation is γ-glutamyl transpeptidase (GGT), an extracellular enzyme located on the plasma membrane of many cells. nih.govsssup.it GGT's primary function is to catalyze the cleavage of the γ-glutamyl bond in glutathione and related compounds. nih.govnih.gov In this specific pathway, GGT acts on S-nitrosoglutathione, hydrolyzing the γ-glutamyl moiety. nih.govnih.govresearchgate.net This enzymatic cleavage releases the γ-glutamyl group and yields the product S-nitrosocysteinylglycine (CysGly-SNO). nih.govnih.govnih.gov This reaction is a key step in the catabolism of GSNO and can be inhibited by known GGT inhibitors such as acivicin (B1666538). nih.govnih.govgrantome.com
The efficiency of γ-glutamyl transpeptidase in catalyzing the breakdown of S-nitrosoglutathione has been characterized through kinetic studies. These studies have determined the Michaelis constant (Kₘ), which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, reflecting the enzyme's affinity for the substrate.
Different research studies have reported varying Kₘ values for GGT with GSNO as the substrate, which may be attributed to different experimental conditions, such as the source of the enzyme and the assay methodology. nih.govnih.gov One study reported a Kₘ of 28 µM, indicating a high affinity of the enzyme for GSNO. nih.govnih.gov Another kinetic investigation found a Kₘ value of 0.398 ± 31 mM (or 398 µM). nih.govresearchgate.net
| Kinetic Parameter | Reported Value | Source |
|---|---|---|
| Kₘ | 28 µM | nih.govnih.gov |
| Kₘ | 0.398 ± 0.031 mM | nih.govresearchgate.net |
The activity of γ-glutamyl transpeptidase can be significantly influenced by the presence of acceptor substrates. sssup.itnih.gov The enzyme operates via a Ping-Pong mechanism where it forms a γ-glutamyl-enzyme intermediate. nih.govnih.gov This intermediate can react with water in a hydrolysis reaction, releasing glutamate (B1630785). nih.gov
| Condition | Reaction Type | Products | Effect |
|---|---|---|---|
| Absence of Acceptor | Hydrolysis | S-Nitrosocysteinylglycine, Glutamate | Baseline reaction rate. nih.gov |
| Presence of Acceptor (e.g., Glycyl-glycine) | Transpeptidation | S-Nitrosocysteinylglycine, γ-Glutamyl-Acceptor (e.g., γ-Glutamyl-glycyl-glycine) | Accelerates the release of the enzyme and increases the overall reaction rate. researchgate.netsssup.itnih.gov |
Metabolic Fate and Decomposition Mechanisms of γ Glutamyl S Nitrosocysteinylglycine
Chemical Stability and Spontaneous Decomposition Pathways
S-nitrosothiols (RSNOs) are generally unstable in aqueous solutions, and their stability varies depending on the structure of the thiol. dur.ac.uknih.gov γ-Glutamyl-S-nitrosocysteinylglycine is considered relatively stable compared to other smaller S-nitrosothiols, such as S-nitrosocysteine. nih.gov Its decomposition can occur through several pathways, primarily influenced by factors like heat, light, and pH. dntb.gov.uadntb.gov.ua
The principal spontaneous decomposition pathway is believed to involve the homolytic cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This reaction yields nitric oxide (NO) and a glutathionyl thiyl radical (GS•).
Reaction 1: Homolytic Cleavage
GSNO → GS• + NO
The resulting thiyl radicals are highly reactive and can undergo further reactions, such as dimerization to form glutathione (B108866) disulfide (GSSG). The release of NO from GSNO is a critical aspect of its biological activity, but this process is relatively slow in the absence of catalysts. nih.gov The stability of GSNO solutions is a key factor in their therapeutic potential, with studies showing that host-guest complexation with molecules like cyclodextrins can increase its half-life significantly. dntb.gov.ua
| Factor | Effect on Stability | Mechanism |
|---|---|---|
| Light (Photolysis) | Decreases stability | Induces cleavage of the S-N bond. |
| Temperature (Thermolysis) | Decreases stability | Provides energy to overcome the activation barrier for S-N bond cleavage. |
| pH | Stability is pH-dependent | Affects the rate of both spontaneous and catalyzed decomposition pathways. |
| Transition Metal Ions | Significantly decreases stability | Catalyzes the release of nitric oxide (discussed in section 3.2). dur.ac.uk |
Metal-Ion Catalysis in Nitric Oxide Release from γ-Glutamyl-S-nitrosocysteinylglycine
The decomposition of γ-glutamyl-S-nitrosocysteinylglycine is profoundly accelerated by the presence of transition metal ions, which act as catalysts for nitric oxide release. dur.ac.uk
Copper ions are potent catalysts for the decomposition of S-nitrosothiols. dur.ac.ukrsc.org The catalytic process is primarily mediated by the cuprous ion (Cu⁺), which is far more effective than the cupric ion (Cu²⁺). nih.govnih.gov In biological systems, Cu²⁺ can be reduced to the catalytically active Cu⁺ by reducing agents such as free glutathione (GSH) or ascorbate. dur.ac.uknih.gov
The mechanism involves the interaction of Cu⁺ with the S-nitrosothiol, which facilitates the cleavage of the S-N bond and the release of NO. nih.govnih.gov The reaction ultimately yields nitric oxide and oxidized glutathione (GSSG). dur.ac.uknsf.gov The rate of decomposition shows a linear dependency on the concentration of copper ions above a certain threshold. nih.gov This catalytic activity is not limited to homogenous copper ions; heterogeneous copper catalysts, such as copper nanoparticles and metal-organic frameworks, have also been shown to effectively promote NO release from GSNO. nih.govnsf.govacs.org
Reaction 2: Copper-Catalyzed Decomposition
Catalyst Activation: 2GSH + 2Cu²⁺ → GSSG + 2Cu⁺ + 2H⁺
NO Release: GSNO + Cu⁺ → GS• + NO + Cu²⁺ (simplified representation)
Studies have determined the apparent association rate constant for the Cu⁺-GSNO interaction to be approximately 4 x 10³ M⁻¹s⁻¹. nih.gov
The catalytic effect of metal ions on the decomposition of γ-glutamyl-S-nitrosocysteinylglycine can be significantly inhibited or completely nullified by the use of chelating agents. rsc.orgnih.gov These molecules bind to metal ions, preventing them from participating in the catalytic cycle.
The choice of chelator is crucial and can provide insight into the specific catalytic species involved. For instance:
EDTA (Ethylenediaminetetraacetic acid): A general metal ion chelator, is often used to prevent metal-catalyzed decomposition and stabilize S-nitrosothiol solutions. nih.gov
Neocuproine: A specific chelator for Cu⁺, has been shown to completely inhibit GSNO decomposition and NO release in the presence of copper and glutathione. nih.gov
Cuprizone: A specific chelator for Cu²⁺, does not affect the rate of decomposition, providing strong evidence that Cu⁺ is the primary catalytic species. nih.gov
The inhibitory effects of chelating agents underscore the critical role that trace metal ion contamination can play in the apparent stability of γ-glutamyl-S-nitrosocysteinylglycine solutions. rsc.org Conversely, some metal ions, such as Zn(II) and Cd(II), have been found to increase the stability of GSNO in solution by forming complexes that are less prone to decomposition. acs.orgresearchgate.net
| Chelating Agent | Target Ion | Effect on Decomposition |
|---|---|---|
| EDTA | General Metal Ions (including Cu²⁺) | Inhibits |
| Neocuproine | Cu⁺ | Strongly Inhibits nih.gov |
| Cuprizone | Cu²⁺ | No Effect nih.gov |
| DTPA (Diethylenetriaminepentaacetic acid) | Fe³⁺ and Cu²⁺ | Inhibits |
| Bathocuproine sulfonate | Cu⁺ | Inhibits researchgate.net |
Subsequent Metabolism of Decomposition Products (e.g., Cysteinylglycine)
Following the release of nitric oxide, the remaining glutathionyl portion of the molecule is subject to further metabolism. The primary product, the glutathionyl radical, typically dimerizes to form glutathione disulfide (GSSG). However, the metabolism of γ-glutamyl-S-nitrosocysteinylglycine can also be initiated by enzymatic action prior to NO release.
The enzyme γ-glutamyl transpeptidase (GGT), located on the outer surface of cell membranes, plays a key role in the catabolism of extracellular glutathione and its derivatives. nih.govnih.gov GGT can hydrolyze the γ-glutamyl bond of γ-glutamyl-S-nitrosocysteinylglycine. researchgate.netnih.gov This action releases the γ-glutamyl moiety and produces S-nitroso-cysteinylglycine. researchgate.net
This S-nitroso-cysteinylglycine can then decompose to release NO. The other product, cysteinylglycine (B43971), is a dipeptide that is an intermediate in the glutathione degradation pathway. nih.govhmdb.caumaryland.edu Cysteinylglycine can be further metabolized by dipeptidases, which cleave the peptide bond to release the free amino acids cysteine and glycine (B1666218). mdpi.com These amino acids can then be transported into the cell and reutilized for the synthesis of new glutathione, thus completing a part of the γ-glutamyl cycle. mdpi.comnih.gov Additionally, cysteinylglycine has been shown to participate in the S-thiolation of proteins, a process known as S-cysteinylglycylation, which may represent a regulatory function of GGT activity. nih.gov
Cellular and Molecular Roles of γ Glutamyl S Nitrosocysteinylglycine
Intermediate in Nitric Oxide (NO) Bioregulation and Signaling
γ-Glutamyl-S-nitrosocysteinylglycine, also known as S-nitrosocysteinylglycine (CGSNO), is a critical intermediate in the metabolism of S-nitrosoglutathione (GSNO), a primary carrier of nitric oxide (NO) in biological systems. oup.com Its formation is catalyzed by the cell-surface ectoenzyme γ-glutamyl transpeptidase (GGT), which cleaves the γ-glutamyl bond of GSNO. oup.comresearchgate.netresearchgate.net This enzymatic conversion is a key step in modulating the location and timing of NO release, thereby playing a pivotal role in NO-based signaling. nih.gov
The generation of γ-glutamyl-S-nitrosocysteinylglycine is a rate-limiting step for the release of nitric oxide from the more stable S-nitrosoglutathione pool. The enzyme γ-glutamyl transpeptidase accelerates the decomposition of GSNO by converting it to γ-glutamyl-S-nitrosocysteinylglycine. oup.com This product is significantly more labile and susceptible to decomposition that is dependent on the presence of transition metal ions, such as copper. oup.comnih.govwikipedia.org
The release of NO is critically dependent on this metal-ion-catalyzed breakdown. In environments where transition metal ions are sequestered by chelating agents, such as diethylenetriaminepentaacetic acid, neither GSNO nor its metabolite γ-glutamyl-S-nitrosocysteinylglycine decomposes to release NO. oup.comwikipedia.org This highlights the essential role of trace metals in mediating the bioactivity of this signaling intermediate. The process is further influenced by the redox state of the metal ions, with reduced forms like Cu+ promoting a more rapid decomposition of S-nitrosothiols compared to their oxidized counterparts (e.g., Cu2+). mdpi.com This enzymatic processing of GSNO and subsequent release of NO is tissue-specific; for instance, it is a prominent pathway in the kidney but not in the heart. oup.com
| Factor | Role | Outcome | Source |
|---|---|---|---|
| γ-Glutamyl Transpeptidase (GGT) | Enzyme | Catalyzes the conversion of GSNO to the more labile γ-glutamyl-S-nitrosocysteinylglycine, accelerating subsequent NO release. | oup.com |
| Transition Metal Ions (e.g., Copper) | Catalyst | Mediate the decomposition of γ-glutamyl-S-nitrosocysteinylglycine to release nitric oxide. | nih.govwikipedia.org |
| Metal Ion Chelators (e.g., DTPA) | Inhibitor | Prevent the metal-ion-dependent decomposition, thus inhibiting NO release. | oup.comwikipedia.org |
| GGT Inhibitors (e.g., Acivicin) | Inhibitor | Block the initial formation of γ-glutamyl-S-nitrosocysteinylglycine from GSNO, preventing NO release via this pathway. | oup.com |
S-nitrosylation is a crucial post-translational modification in which a nitroso group is added to the thiol side chain of a cysteine residue in a protein, thereby regulating its function. mdpi.com S-nitrosothiols (SNOs) like GSNO and γ-glutamyl-S-nitrosocysteinylglycine are central to this process, acting as donors of the nitrosyl moiety. nih.gov They can transfer the NO group to other thiols, including those on proteins, through a reaction known as trans-nitrosylation. nih.gov This reversible process involves a nucleophilic attack from a target thiolate anion on the nitrogen atom of the SNO donor. nih.gov
The conversion of the relatively stable GSNO into the more reactive γ-glutamyl-S-nitrosocysteinylglycine by GGT serves as a mechanism to control and amplify S-nitrosylation signals. By generating a more potent NO donor in specific cellular microenvironments where GGT is active, this pathway allows for precise spatial and temporal regulation of protein S-nitrosylation, thereby influencing a wide array of signaling cascades. nih.gov
Interplay with Glutathione (B108866) and Redox Homeostasis
GSNO is intrinsically linked to the cellular redox state through its relationship with glutathione (GSH), the most abundant low-molecular-weight thiol in cells. nih.gov The dynamic interplay between GSNO and the glutathione pool is central to maintaining redox homeostasis and modulating NO-based signaling.
Link to the γ-Glutamyl Cycle
The γ-glutamyl cycle is the primary pathway for the synthesis and degradation of glutathione. researchgate.netnih.gov GSNO is directly connected to this cycle as it is synthesized from GSH and its degradation products feed back into the cycle. frontiersin.org
Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) synthesized in two ATP-dependent steps: nih.govnih.gov
Formation of γ-glutamylcysteine (γ-GC): Catalyzed by γ-glutamylcysteine ligase (GCL), this step combines glutamate (B1630785) and cysteine. researchgate.netnih.gov
Formation of Glutathione (GSH): Catalyzed by glutathione synthetase (GS), this step adds glycine (B1666218) to γ-GC. researchgate.netnih.gov
GSNO is formed when nitric oxide (NO) reacts with the thiol group of GSH. tandfonline.comfrontiersin.org This reaction effectively removes GSH from the cellular pool, converting it into a mobile NO reservoir. The breakdown of GSNO is also tightly linked to the cycle. The primary enzyme responsible for GSNO catabolism is S-nitrosoglutathione reductase (GSNOR). nih.gov GSNOR reduces GSNO, ultimately yielding oxidized glutathione (GSSG) and hydroxylamine. wikipedia.org This GSSG can then be converted back to two molecules of reduced GSH by the enzyme glutathione reductase (GR), a key component of the γ-glutamyl cycle, in a process requiring NADPH. researchgate.net
Additionally, the enzyme γ-glutamyl transpeptidase (GGT), which is involved in the extracellular breakdown of GSH, can also metabolize GSNO. researchgate.netnih.gov GGT catalyzes the removal of the γ-glutamyl moiety from GSNO to produce S-nitroso-cysteinylglycine and allows the constituent amino acids to be taken up by cells for resynthesis of intracellular GSH. nih.govresearchgate.net
The table below describes the key enzymes linking GSNO metabolism to the γ-glutamyl cycle.
| Enzyme | Role in γ-Glutamyl Cycle | Interaction with GSNO / Related Molecules |
| γ-Glutamylcysteine Ligase (GCL) | Catalyzes the first, rate-limiting step of GSH synthesis. wikipedia.org | Synthesizes the precursor (γ-GC) needed to replenish GSH consumed in GSNO formation. |
| Glutathione Synthetase (GS) | Catalyzes the final step of GSH synthesis. nih.gov | Produces the GSH that is the direct substrate for GSNO synthesis. |
| S-Nitrosoglutathione Reductase (GSNOR) | Not a direct part of the synthesis cycle, but regulates GSH/GSSG ratio. | Primary enzyme for GSNO catabolism, producing GSSG which is a substrate for GR. wikipedia.orgnih.gov |
| Glutathione Reductase (GR) | Reduces GSSG back to two molecules of GSH. researchgate.net | Regenerates GSH from GSSG produced during GSNO breakdown, maintaining the reduced GSH pool. |
| γ-Glutamyl Transpeptidase (GGT) | Breaks down extracellular GSH into its constituent amino acids for cellular uptake. mdpi.com | Can hydrolyze the γ-glutamyl bond of GSNO, initiating its extracellular degradation. researchgate.net |
Impact on Intracellular Glutathione Levels
The formation and degradation of GSNO directly influence the concentration and redox state of the intracellular glutathione pool. The synthesis of GSNO represents a consumption of reduced GSH. frontiersin.org Conversely, the catabolism of GSNO by GSNOR increases the level of oxidized glutathione (GSSG). nih.gov Therefore, the cellular concentration of GSNO is a critical factor in determining the GSH/GSSG ratio, a primary indicator of cellular oxidative stress.
GSNO itself is a potent antioxidant, reported to be approximately 100 times more effective than GSH in some contexts. tandfonline.com It can directly terminate free radical chain reactions and protect cells from oxidative damage. wikipedia.orgtandfonline.com However, its primary role in redox homeostasis is as a regulator of the glutathione pool and as a mediator of NO signaling.
Methodological Approaches for the Study of γ Glutamyl S Nitrosocysteinylglycine
Analytical Techniques for Detection and Quantification
Precise and reliable quantification of the labile S-nitrosothiol GSNO in biological matrices is challenging due to its low physiological concentrations and susceptibility to decomposition. A variety of analytical methods have been developed to address these challenges, each with distinct advantages in sensitivity and specificity.
Liquid chromatography (LC) coupled with various detection methods is a cornerstone for the specific and sensitive analysis of GSNO. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are frequently employed to separate GSNO from other related thiols and nitrosothiols, such as reduced glutathione (B108866) (GSH) and glutathione disulfide (GSSG), before detection. oup.com
One of the most robust methods is liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) or its tandem version (MS/MS). nih.govspringernature.com This technique offers high specificity and sensitivity, allowing for the definitive identification and quantification of GSNO. For instance, a UPLC-MS/MS method for determining GSNO in human plasma involves sample preparation steps to inhibit enzymatic degradation by γ-glutamyltransferase and prevent artefactual S-transnitrosylation reactions. nih.govspringernature.com Quantification is achieved by selected-reaction monitoring, tracking specific mass transitions for GSNO and a stable isotope-labeled internal standard (S-[¹⁵N]nitrosoglutathione), which helps to correct for matrix effects. nih.govspringernature.com This method can achieve a lower limit of quantitation in the nanomolar range (e.g., 2.8 nM). nih.gov
LC coupled with UV absorbance detection is another common approach. GSNO exhibits a characteristic UV absorbance maximum around 334-355 nm, which allows for its detection. sielc.comresearchgate.net While less sensitive and specific than mass spectrometry, LC-UV is a valuable tool for kinetic studies and analyses where GSNO concentrations are sufficiently high. researchgate.net Precolumn derivatization with reagents like o-phthalaldehyde (B127526) (OPA) after converting GSNO to GSH can enhance detection sensitivity, with limits of detection reported as low as 70 nM using UV absorbance. researchgate.net
Table 1: Examples of Liquid Chromatography Methods for γ-Glutamyl-S-nitrosocysteinylglycine (GSNO) Analysis
| Method | Matrix | Key Parameters | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Human Plasma | Isocratic elution; ESI+ mode; Selected-Reaction Monitoring (m/z 337 → m/z 307 for GSNO) | 2.8 nM (LOQ) | nih.govspringernature.com |
| LC-ES/MS | Plant Organs (Pepper) | Analysis of precursor and product ions (m/z 337.00 → m/z 231.94 for GSNO) | Not specified | oup.com |
| HPLC-UV | Aqueous Buffer | Primesep 200 column; Detection at 355 nm | Not specified | sielc.com |
| HPLC with precolumn derivatization (OPA) and UV detection | Plasma Ultrafiltrate | Conversion of GSNO to GSH, reaction with OPA, UV detection at 338 nm | 70 nM (LOD) | researchgate.net |
Spectrophotometry provides a direct and continuous method for monitoring reactions involving GSNO, making it particularly useful for kinetic studies of enzymes that metabolize it. The characteristic absorbance of the S-NO bond at approximately 334 nm allows for real-time tracking of GSNO decomposition or conversion. researchgate.netnih.gov
A notable application is in studying the kinetics of γ-glutamyltransferase (GGT), an enzyme that catabolizes GSNO. researchgate.netnih.gov The reaction involves the hydrolysis of the gamma-glutamyl moiety of GSNO to produce S-nitrosocysteinylglycine (CysNO-Gly). researchgate.netnih.gov Since both the substrate (GSNO) and the product (CysNO-Gly) absorb at 334 nm, a coupled reaction system is often employed. This involves the addition of copper ions (Cu(II)) which selectively mediate the decomposition of the CysNO-Gly product. researchgate.net This ancillary reaction allows the kinetics of the GGT-mediated GSNO consumption to be followed directly by monitoring the decrease in absorbance at 334 nm. researchgate.net This approach has been used to determine kinetic parameters such as the Michaelis constant (Km) of GGT for GSNO, which was found to be 0.398 mM. researchgate.netnih.gov
Spectrophotometric methods are also used to study transnitrosylation reactions, where the NO group is transferred from GSNO to a cysteine residue on a protein, such as actin. researchgate.net The kinetics of this process can be followed by monitoring changes in absorbance at 340 nm. researchgate.net
Fluorimetric methods offer enhanced sensitivity for the detection of NO and, by extension, its precursor GSNO. A common approach utilizes 4,5-diaminofluorescein (B163784) (DAF-2), a reagent that reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative. nih.gov This reaction forms the basis for detecting GSNO after its S-NO bond is cleaved to release NO.
A specialized analytical method combines HPLC separation with a post-column reaction system for the selective determination of GSNO and its metabolite, S-nitrosocysteinylglycine. nih.gov In this setup, after chromatographic separation, GSNO is hydrolyzed online by the enzyme γ-glutamyltransferase. The resulting S-nitrosocysteinylglycine is then decomposed by copper ions to release NO. nih.gov This liberated NO subsequently reacts with DAF-2 in the reaction coil, and the fluorescent product is measured. nih.gov This highly specific and sensitive method has a limit of quantitation of 5 nM in plasma ultrafiltrate. nih.gov
Another technique involves precolumn derivatization. GSNO is first converted to GSH, which then reacts with o-phthalaldehyde (OPA) to form a fluorescent isoindole derivative that can be separated and quantified by HPLC with fluorescence detection. researchgate.net This method has achieved a limit of detection as low as 3 nM. researchgate.net
In Vitro and Ex Vivo Research Models
To understand the biological role and mechanisms of action of γ-glutamyl-S-nitrosocysteinylglycine, researchers utilize simplified, controlled environments such as enzyme-based systems and cell culture models.
Enzyme-based in vitro systems are invaluable for dissecting the metabolic pathways of GSNO and characterizing the enzymes involved. These systems allow for the study of specific enzyme-substrate interactions in the absence of cellular complexity. Key enzymes studied in this context include γ-glutamyltransferase (GGT) and S-nitrosoglutathione reductase (GSNOR).
As previously mentioned, GGT is known to initiate the catabolism of GSNO. researchgate.netnih.gov In vitro kinetic studies using purified GGT and GSNO as a substrate, often with an acceptor co-substrate like glycyl-glycine, have been crucial in establishing the kinetic parameters of this reaction. researchgate.netnih.gov These experiments have confirmed that GSNO is a substrate for GGT, with kinetics comparable to other γ-glutamyl compounds. nih.gov
GSNOR is another critical enzyme that regulates intracellular levels of GSNO and, consequently, protein S-nitrosylation. researchgate.netmdpi.com GSNOR catalyzes the NADH-dependent reduction of GSNO to an unstable intermediate that ultimately yields glutathione disulfide (GSSG) and ammonia. mdpi.comspringernature.com In vitro assays for GSNOR activity typically measure the rate of NADH consumption spectrophotometrically at 340 nm. researchgate.net These enzyme-based systems are fundamental for screening and characterizing potential GSNOR inhibitors, which are of therapeutic interest for modulating NO signaling. researchgate.net
Table 2: Key Enzymes Studied in In Vitro Systems with γ-Glutamyl-S-nitrosocysteinylglycine (GSNO)
| Enzyme | Reaction Catalyzed | Significance in GSNO Metabolism | Method of Study | Reference |
|---|---|---|---|---|
| γ-Glutamyltransferase (GGT) | Hydrolysis of the γ-glutamyl bond of GSNO | Initiates the primary catabolic pathway of extracellular GSNO | Spectrophotometric kinetic assays (monitoring absorbance at 334 nm) | researchgate.netnih.gov |
| S-Nitrosoglutathione Reductase (GSNOR) | NADH-dependent reduction of GSNO | Regulates intracellular levels of S-nitrosothiols and protein S-nitrosylation | Spectrophotometric assays (monitoring NADH consumption at 340 nm) | researchgate.netspringernature.com |
Cell culture models provide a platform to investigate the effects of GSNO and its precursors on cellular processes, including signaling pathways, inflammatory responses, and oxidative stress.
For example, the murine macrophage cell line RAW 264.7 has been used to study the anti-inflammatory effects of γ-glutamylcysteine, the immediate precursor to glutathione and subsequently GSNO. In these studies, cells are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov Researchers then treat the cells with the compound of interest to assess its ability to modulate these responses. For instance, γ-glutamylcysteine was shown to attenuate LPS-induced NO release and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 cells. nih.gov
Primary human cell models, such as differentiated airway epithelial cells from cystic fibrosis patients, offer a more clinically relevant system. mdpi.com These three-dimensional cultures can be used to study how exogenous administration of glutathione precursors like γ-glutamylcysteine can modulate host oxidative and inflammatory responses to bacterial components like LPS, providing insights into potential therapeutic applications. mdpi.com
Tissue Homogenate Studies
Tissue homogenate studies serve as a critical ex vivo methodological approach for investigating the metabolic pathways of S-nitrosoglutathione (GSNO), the compound chemically known as γ-glutamyl-S-nitrosocysteinylglycine. This technique allows for the detailed examination of enzymatic activities and the formation of metabolites, such as S-nitrosocysteinylglycine (CGSNO), in a controlled setting that bridges the gap between purified enzyme assays and complex in vivo models. By preserving the cellular enzymatic machinery in a lysate, researchers can elucidate tissue-specific metabolic rates, identify key enzymes, and determine kinetic parameters.
Enzymatic Catabolism via γ-Glutamyl Transpeptidase (GGT)
A primary pathway for the metabolism of GSNO in various tissues is initiated by γ-glutamyl transpeptidase (GGT), a cell-surface enzyme that cleaves the γ-glutamyl bond. sssup.itnih.gov Tissue homogenate studies have been instrumental in demonstrating the tissue-specific role of this enzyme.
For instance, research using rat kidney homogenates revealed that GGT stimulates the decomposition of GSNO. nih.gov This enzymatic action was confirmed by its inhibition with acivicin (B1666538), a known GGT inhibitor. nih.govresearchgate.net In contrast, studies on isolated perfused rat hearts showed that acivicin did not affect the vasodilatory response to GSNO, suggesting that GGT is not significantly involved in its decomposition in cardiac tissue. nih.gov This highlights the differential metabolic handling of GSNO across various organs. Similarly, GGT activity and its role in GSNO consumption have been quantified in aortic homogenates. researchgate.net
The fundamental reaction catalyzed by GGT in this context is: S-Nitrosoglutathione (GSNO) → S-Nitrosocysteinylglycine (CGSNO) + Glutamate (B1630785) researchgate.net
The product, CGSNO, is significantly less stable than GSNO and is more susceptible to decomposition, particularly in the presence of transition metal ions like copper. nih.govnih.gov
Kinetic and Mechanistic Analysis
Kinetic studies have been performed to determine the Michaelis-Menten constant (Km) of GGT for GSNO, providing insight into the enzyme's affinity for this substrate. The reported values show some variability, which may reflect different experimental conditions and enzyme sources.
| Enzyme Source | Km Value for GSNO | Reference |
|---|---|---|
| Bovine Kidney GGT | 0.398 ± 0.031 mM | researchgate.netnih.gov |
| γ-Glutamyl Transpeptidase (unspecified) | 28 µM | nih.gov |
Role of S-Nitrosoglutathione Reductase (GSNOR)
Besides GGT, another crucial enzyme in regulating GSNO levels is S-nitrosoglutathione reductase (GSNOR), which catabolizes GSNO through an NADH-dependent mechanism. wikipedia.orgresearchgate.net Tissue homogenates from organs such as the lung, liver, and kidney are frequently used to measure GSNOR activity and expression. nih.gov
Studies comparing lung tissue homogenates from healthy and diseased states have provided significant findings. For example, the activity and expression of GSNOR were found to be decreased in lung cancer specimens compared with normal lung tissue. nih.gov Conversely, GSNOR activity is elevated in murine models of allergic asthma. nih.gov Methodologically, GSNOR activity in homogenates can be quantified by measuring the GSNO-dependent consumption of NADH. nih.gov
Research has also identified differences in GSNOR activity based on sex. Lung homogenates from female mice have been shown to exhibit significantly higher GSNOR activity compared to those from male mice, a difference not observed in liver or kidney homogenates. nih.gov
| Tissue Source | Key Finding Regarding GSNOR | Reference |
|---|---|---|
| Human Lung (Squamous-cell carcinoma vs. Normal) | GSNOR activity and expression are decreased in cancerous tissue. | nih.gov |
| Mouse Lung (Allergic Asthma Model) | GSNOR activity is elevated. | nih.gov |
| Mouse Lung, Liver, Kidney (Male vs. Female) | GSNOR activity is higher in female lung homogenates; no gender difference in liver or kidney. | nih.gov |
Future Research Directions and Unexplored Avenues for γ Glutamyl S Nitrosocysteinylglycine
Identification of Novel Enzymatic Regulators and Interactors
The formation of γ-glutamyl-S-nitrosocysteinylglycine is predominantly governed by the enzyme γ-glutamyl transpeptidase (GGT), which cleaves the γ-glutamyl moiety from S-nitrosoglutathione (GSNO). nih.govnih.govresearchgate.net This enzymatic action is a critical control point in the metabolism of GSNO. nih.gov However, the landscape of enzymatic regulation beyond GGT is largely uncharted, representing a significant avenue for future investigation.
Known Regulators and Interactors:
γ-Glutamyl Transpeptidase (GGT): This cell-surface enzyme is the primary catalyst for the conversion of GSNO to γ-glutamyl-S-nitrosocysteinylglycine. nih.govresearchgate.net The kinetics of this reaction have been studied, establishing GSNO as a substrate for GGT with a Michaelis constant (Km) of approximately 28-398 µM, depending on the study. nih.govcnr.it
GGT Inhibitors: The production of the compound can be experimentally blocked by GGT inhibitors such as acivicin (B1666538) and S-methylglutathione, confirming the enzyme's central role. nih.gov
Future Research Directions:
The scientific community has yet to explore other potential enzymatic regulators that might act on γ-glutamyl-S-nitrosocysteinylglycine directly. Future research should focus on:
S-nitrosoglutathione Reductase (GSNOR): While GSNOR is known to metabolize GSNO, its activity towards γ-glutamyl-S-nitrosocysteinylglycine has not been thoroughly investigated. nih.govmdpi.com Determining if this compound is a substrate for GSNOR is a critical step in understanding its metabolic fate.
Thioredoxin System: The thioredoxin system is another key player in cellular redox control and has been implicated in the metabolism of S-nitrosothiols. nih.gov Its potential interaction with γ-glutamyl-S-nitrosocysteinylglycine is an unexplored area.
Glutathione (B108866) S-Transferases (GSTs): These enzymes possess glutathione-binding sites. nih.gov Investigating whether γ-glutamyl-S-nitrosocysteinylglycine can bind to and be metabolized by GSTs could reveal novel regulatory pathways.
Protein Transnitrosation: Beyond direct enzymatic metabolism, identifying proteins that are targets of S-nitrosylation by γ-glutamyl-S-nitrosocysteinylglycine is crucial. This process, known as transnitrosation, would classify these target proteins as functional interactors.
Detailed Elucidation of Downstream Signaling Cascades
The primary signaling function of γ-glutamyl-S-nitrosocysteinylglycine is attributed to its ability to donate nitric oxide (NO). This function is a direct consequence of the cleavage of GSNO by GGT, which results in a less stable S-nitrosothiol that decomposes more readily to release NO, particularly in the presence of transition metal ions. nih.govresearchgate.net
Known Downstream Effects:
Nitric Oxide (NO) Release: The compound is a more labile source of NO compared to its precursor, GSNO. nih.gov This accelerated release of NO is a key downstream signaling event.
Unexplored Signaling Avenues:
The specific signaling pathways activated by γ-glutamyl-S-nitrosocysteinylglycine, distinct from those of GSNO or free NO, remain to be elucidated. Future research should aim to:
Identify Specific S-nitrosylation Targets: A major goal is to identify the specific proteins that are S-nitrosylated by γ-glutamyl-S-nitrosocysteinylglycine. This will help to map the unique signaling pathways it modulates.
Investigate Modulation of Key Signaling Pathways: The broader class of S-nitrosothiols is known to influence pathways such as the NF-κB signaling cascade. nih.gov Future studies should examine the specific impact of γ-glutamyl-S-nitrosocysteinylglycine on such pathways.
Differentiate Signaling from GSNO: A key challenge is to distinguish the signaling outcomes of γ-glutamyl-S-nitrosocysteinylglycine from those of its precursor, GSNO. This will require experimental systems where GGT activity can be precisely controlled.
Advanced Methodological Development for In Vivo Analysis
The study of γ-glutamyl-S-nitrosocysteinylglycine in living systems is hampered by its transient nature and the technical challenges of detecting S-nitrosothiols. Current methods often rely on indirect measurements or require sample collection, which can introduce artifacts. nih.gov
Current and Developing Methodologies:
| Method | Principle | Advantages | Limitations |
| Chemiluminescence | Reaction of NO (released from S-nitrosothiols) with ozone to produce detectable light. | High sensitivity and specificity for NO. | Indirectly measures S-nitrosothiols; can be prone to artifacts during sample processing. nih.gov |
| Biotin-Switch Assay | Cysteine nitrosylation sites are specifically labeled with biotin (B1667282) for detection. | Identifies specific S-nitrosylated proteins. | Is an ex vivo technique; does not measure the free compound. researchgate.net |
| Mass Spectrometry | Direct detection and quantification of the molecule based on its mass-to-charge ratio. | High specificity and can quantify the compound. | Requires sample extraction; in vivo application is challenging. nih.gov |
| UV Photolysis | A non-invasive technique that uses UV light to break the S-NO bond on the skin, releasing NO for detection by a sensitive analyzer. nih.govmdpi.com | Non-invasive and allows for real-time in vivo measurements. nih.gov | Measures total S-nitrosothiol levels, not specific compounds. nih.gov |
Future Research Directions in Methodology:
The development of new tools to specifically track γ-glutamyl-S-nitrosocysteinylglycine in vivo is a critical research frontier. Key areas for advancement include:
Specific Molecular Probes: The design of fluorescent or magnetic resonance probes that selectively bind to γ-glutamyl-S-nitrosocysteinylglycine would enable its direct visualization in cells and tissues.
Advanced Mass Spectrometry Imaging: Techniques like MALDI imaging mass spectrometry could potentially be adapted to map the distribution of γ-glutamyl-S-nitrosocysteinylglycine directly in tissue sections, providing spatial information about its metabolism.
Refinement of Non-invasive Techniques: Future iterations of non-invasive methods, such as the UV photolysis device, could incorporate features to enhance specificity, potentially allowing for the differentiation of various S-nitrosothiol species in vivo. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for g-glutamyl-S-nitrosocysteinylglycine, and how can researchers confirm structural identity and purity?
- Methodological Answer : Synthesis typically involves nitrosylation of precursor peptides under controlled redox conditions. Structural confirmation requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to resolve stereochemistry. Purity assessment mandates high-performance liquid chromatography (HPLC) with UV-Vis or electrochemical detection, particularly for quantifying S-nitrosothiol stability . For novel compounds, elemental analysis and X-ray crystallography may be required to establish identity unambiguously .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography coupled with mass spectrometry (LC-MS) is preferred due to sensitivity and specificity. Electrochemical sensors can detect S-nitrosothiol groups in real-time but require calibration against standardized reference materials. Stability studies should include controls for light, temperature, and reducing agents to prevent artifactual decomposition .
Q. How should researchers design in vitro experiments to evaluate the redox activity of this compound?
- Methodological Answer : Use cell-free systems (e.g., buffer solutions with defined pH and O₂ levels) to isolate redox behavior. Quantify nitric oxide (NO) release via chemiluminescence or fluorometric probes (e.g., DAF-FM). Include positive controls (e.g., S-nitrosoglutathione) and negative controls (e.g., denatured compound) to validate assay specificity .
Advanced Research Questions
Q. What experimental strategies resolve conflicting data on the bioavailability of this compound across different model systems?
- Methodological Answer : Discrepancies often arise from differences in metabolic pathways or assay interference. Cross-validate findings using orthogonal methods:
- Compare pharmacokinetic profiles in isolated organs vs. whole-animal models.
- Use isotopic labeling (e.g., ¹⁵N) to track metabolite distribution.
- Apply computational modeling to predict tissue-specific uptake and clearance .
Q. How can researchers differentiate between direct and indirect mechanisms of action for this compound in cardiovascular models?
- Methodological Answer :
- Direct Mechanisms : Use genetic knockouts (e.g., eNOS⁻/⁻ mice) to isolate compound-specific NO signaling.
- Indirect Mechanisms : Profile downstream metabolites (e.g., S-nitrosylated proteins) via proteomics.
- Employ pharmacological inhibitors (e.g., sGC inhibitors) to block specific signaling pathways .
- Data Interpretation : Conflicting results may arise from off-target effects of inhibitors; validate findings with multiple inhibitors and rescue experiments .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer :
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
- Apply mixed-effects models for repeated-measures data in animal studies.
- Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
- Robustness Check : Ensure sample sizes (n) are justified via power analysis, and predefine exclusion criteria to minimize bias .
Data Reproducibility and Reporting
Q. What minimal information should be included in methods sections to ensure reproducibility of studies on this compound?
- Guidelines :
- Specify batch-to-batch variability (e.g., HPLC purity ≥95%).
- Detail storage conditions (e.g., -80°C under argon).
- Disclose commercial sources of reagents and software versions for data analysis.
- Provide raw data and analysis scripts in supplementary materials .
Q. How should researchers address potential artifacts in S-nitrosothiol quantification assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
